An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dinitrotoluene
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dinitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dinitrotoluene (3,4-DNT) is an aromatic organic compound with the chemical formula C₇H₆N₂O₄. It is one of six isomers of dinitrotoluene and presents as a yellow to red crystalline solid.[1][2] While primarily used in the industrial manufacturing of toluene diisocyanate (a precursor for polyurethanes) and in the production of explosives, its environmental persistence and toxicological profile necessitate a thorough understanding of its physicochemical properties.[1][3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of 3,4-DNT, details on experimental protocols for their determination, and a summary of its metabolic and toxicological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.
Core Physicochemical Properties
The physicochemical properties of 3,4-Dinitrotoluene are crucial for understanding its behavior in various environmental and biological systems. These properties influence its solubility, volatility, and potential for bioaccumulation. A summary of these key properties is provided in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molecular Weight | 182.13 g/mol | [1] |
| Appearance | Yellow to red solid or heated liquid with a slight odor. | [1][2] |
| Melting Point | 54-61 °C | [2][5][6][7] |
| Boiling Point | Approximately 336.9 °C (extrapolated) | [1] |
| Density | 1.2594 g/cm³ at 111 °C | [1] |
| Vapor Density | 6.28 (Air = 1) | [2] |
Solubility and Partitioning
| Property | Value | Reference |
| Water Solubility | 69 mg/L at 5 °C to 326 mg/L at 40 °C | [8] |
| Solubility in other solvents | Soluble in ethanol and carbon disulfide; slightly soluble in chloroform. | [1][2] |
| Log P (Octanol-Water Partition Coefficient) | 2.08 | [1][2] |
| Vapor Pressure | 3.5 x 10⁻⁴ mm Hg at 25 °C (extrapolated) | [1][2] |
Safety and Hazard Properties
| Property | Value | Reference |
| Flash Point | >110 °C (>230 °F) | [2][5][6] |
| Auto-ignition Temperature | No data available | [2] |
| Lower and Upper Explosion Limit | No data available | [2] |
Experimental Protocols for Physicochemical Property Determination
Standardized experimental protocols are essential for obtaining reliable and comparable physicochemical data. The following sections outline the principles of the Organisation for Economic Co-operation and Development (OECD) guidelines and other standard methods for determining the key properties of chemical substances like 3,4-Dinitrotoluene.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[9] This property is a good indicator of the purity of a substance. Several methods are described in this guideline, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC).
General Procedure (Capillary Method):
-
A small, finely powdered sample of 3,4-DNT is packed into a capillary tube.
-
The capillary tube is placed in a heated bath or a metal block apparatus with a thermometer.
-
The temperature is raised at a slow, controlled rate.
-
The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For substances like 3,4-DNT that are solid at room temperature, this is determined at reduced pressure and extrapolated to standard atmospheric pressure to avoid decomposition. Methods include ebulliometry, dynamic methods, and distillation methods.
General Procedure (Dynamic Method):
-
The substance is heated, and the vapor pressure is measured at various temperatures.
-
The boiling point at a given pressure is the temperature at which the measured vapor pressure equals that pressure.
-
A vapor pressure curve is plotted, and the boiling point at standard atmospheric pressure is determined by extrapolation.
Water Solubility (OECD Guideline 105)
Water solubility is the saturation mass concentration of a substance in water at a given temperature.[1][11] The two primary methods are the column elution method (for solubilities below 10 mg/L) and the flask method (for solubilities above 10 mg/L).
General Procedure (Flask Method):
-
An excess amount of 3,4-DNT is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The mixture is then centrifuged or filtered to remove undissolved solid.
-
The concentration of 3,4-DNT in the aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Vapor Pressure (OECD Guideline 104)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[12][13] Methods for its determination include the dynamic method, static method, and effusion method.
General Procedure (Static Method):
-
A sample of 3,4-DNT is placed in a thermostated container connected to a pressure measuring device.
-
The system is evacuated to remove air.
-
The sample is heated to the desired temperature, and the pressure of the vapor in equilibrium with the substance is measured.
-
Measurements are taken at several temperatures to establish the vapor pressure curve.
Partition Coefficient (n-octanol/water) (OECD Guideline 107)
The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[14][15] The shake-flask method is commonly used for substances with a log Kow between -2 and 4.
General Procedure (Shake-Flask Method):
-
A known amount of 3,4-DNT is dissolved in a mixture of n-octanol and water in a vessel.
-
The vessel is shaken at a constant temperature until equilibrium is reached.
-
The n-octanol and water phases are separated by centrifugation.
-
The concentration of 3,4-DNT in each phase is determined by an appropriate analytical method.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a substance gives off enough vapor to ignite in the presence of an ignition source.[16] For solids and viscous liquids, a closed-cup method, such as the Pensky-Martens method (ASTM D93), is often used.
General Procedure (Pensky-Martens Closed-Cup):
-
A sample of 3,4-DNT is placed in the test cup of the apparatus.
-
The sample is heated at a slow, constant rate with continuous stirring.
-
At regular temperature intervals, an ignition source is introduced into the vapor space above the sample.
-
The flash point is the lowest temperature at which a flash is observed.
Signaling Pathways and Experimental Workflows
While 3,4-Dinitrotoluene is not a therapeutic agent with specific signaling pathway targets, its metabolism and toxicological effects involve biochemical pathways. Additionally, its synthesis and analysis follow well-defined workflows.
Metabolic Pathway of Dinitrotoluenes
The metabolism of dinitrotoluenes in mammals primarily occurs in the liver and involves the reduction of the nitro groups and oxidation of the methyl group. The following diagram illustrates a generalized metabolic pathway for dinitrotoluenes.
Caption: Generalized metabolic pathway of dinitrotoluenes.
Synthesis of 3,4-Dinitrotoluene
The industrial synthesis of dinitrotoluenes involves the nitration of toluene using a mixture of nitric acid and sulfuric acid. The following diagram outlines the typical workflow for this process.
Caption: General workflow for the synthesis of dinitrotoluene.
Analytical Workflow for 3,4-Dinitrotoluene in Environmental Samples
The determination of 3,4-DNT in environmental samples like water or soil typically involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC). The following diagram illustrates a common analytical workflow.
Caption: Analytical workflow for 3,4-DNT in environmental samples.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 3,4-Dinitrotoluene, along with the methodologies for their determination. The presented data and workflows are essential for researchers and professionals in assessing the environmental fate, toxicological impact, and safe handling of this compound. A thorough understanding of these fundamental properties is the cornerstone for further research and development activities, particularly in the context of environmental remediation and toxicological risk assessment.
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